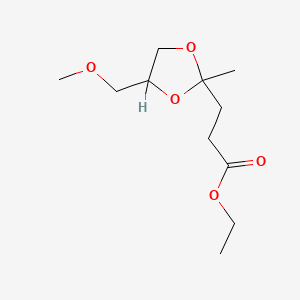

Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate

CAS No.: 6942-20-7

Cat. No.: VC17166704

Molecular Formula: C11H20O5

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6942-20-7 |

|---|---|

| Molecular Formula | C11H20O5 |

| Molecular Weight | 232.27 g/mol |

| IUPAC Name | ethyl 3-[4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate |

| Standard InChI | InChI=1S/C11H20O5/c1-4-14-10(12)5-6-11(2)15-8-9(16-11)7-13-3/h9H,4-8H2,1-3H3 |

| Standard InChI Key | GBJCKNLHNSXPAM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCC1(OCC(O1)COC)C |

Introduction

Chemical Overview

Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate is a synthetic organic compound. Its name suggests the following structural elements:

-

Ethyl group: A two-carbon chain attached to the ester functional group.

-

Propanoate moiety: Indicates the presence of an ester derived from propanoic acid.

-

1,3-Dioxolane ring: A five-membered cyclic acetal containing two oxygen atoms.

-

Methoxymethyl substitution: A methoxy group (-OCH₃) attached via a methyl linker (-CH₂-).

-

Methyl substitution: A single methyl group (-CH₃) attached to the dioxolane ring.

This structure suggests that the compound may belong to a class of esters with potential applications in organic synthesis, pharmaceuticals, or as intermediates in chemical reactions.

Potential Applications

Given its structural features, this compound could serve various roles:

-

Synthetic Intermediate:

-

The ester functionality and dioxolane ring make it a candidate for use in organic synthesis, particularly in reactions requiring protection of hydroxyl groups (as dioxolanes are common protecting groups).

-

-

Pharmaceutical Research:

-

Compounds with dioxolane rings are often explored for their biological activity, including antiviral or antifungal properties.

-

-

Material Science:

-

Esters with cyclic structures are sometimes used as precursors for polymers or specialty materials.

-

Synthesis Pathway

A plausible synthetic route for this compound could involve:

-

Formation of Dioxolane Ring:

-

Reacting a diol (e.g., ethylene glycol) with an aldehyde or ketone under acidic conditions to form the 1,3-dioxolane ring.

-

-

Esterification:

-

Introducing the ethyl propanoate moiety via acid-catalyzed esterification or transesterification.

-

-

Substitution Reactions:

-

Adding the methoxymethyl group through alkylation using methoxymethyl chloride or similar reagents.

-

Research Gaps and Future Directions

The lack of detailed information highlights areas for further exploration:

-

Experimental Characterization:

-

Techniques like NMR, IR spectroscopy, and mass spectrometry would confirm its structure and functional groups.

-

-

Biological Testing:

-

Investigating potential bioactivity (e.g., antimicrobial or enzymatic interactions).

-

-

Applications Development:

-

Exploring its role as a building block in complex molecule synthesis or materials science.

-

If you require more specific data or experimental details about this compound, consulting specialized chemical databases like SciFinder or Reaxys may yield additional insights.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume